Mezlocillin sodium is a semi-synthetic extended-spectrum penicillin antibiotic [, ]. It belongs to the acylureidopenicillin subclass [] and is primarily used in scientific research to study its antibacterial activity against a range of bacteria, especially those producing beta-lactamases. Research also focuses on its compatibility with other injectable solutions and methods for its detection and analysis [, , , , , , , , , , , , ].
Mezlocillin sodium is synthesized from 6-aminopenicillanic acid, a core structure of penicillin, through chemical modifications that enhance its spectrum of activity. As a β-lactam antibiotic, it functions by inhibiting bacterial cell wall synthesis, making it effective against a wide range of pathogens, including Pseudomonas aeruginosa and Escherichia coli . The compound is typically administered in its sodium salt form to improve solubility and stability for intravenous use.
The synthesis of mezlocillin sodium involves several key steps:
Mezlocillin sodium has the following molecular characteristics:
Mezlocillin sodium undergoes several chemical reactions relevant to its pharmacological activity:
Mezlocillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis:
Mezlocillin sodium exhibits several notable physical and chemical properties:
Mezlocillin sodium has diverse applications in both clinical and research settings:
Mezlocillin sodium is a semisynthetic penicillin derivative structurally derived from ampicillin. Its molecular framework incorporates a ureido group (–N–C(=O)–N–) into the ampicillin side chain, specifically at the α-position of the carboxamide moiety. This modification yields the chemical name sodium (2S,5R,6R)-6-[(2R)-2-[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate [3] [9]. The ureido functional group (3-methylsulfonyl-2-oxoimidazolidine) enhances antibacterial activity against Gram-negative bacteria by improving penetration through the outer membrane and increasing affinity for penicillin-binding protein 3 (PBP3) [7] [9]. The molecular formula is C₂₁H₂₄N₅NaO₈S₂, with a molecular weight of 561.56 g/mol [3] [5].
Mezlocillin sodium typically crystallizes as a hydrate, with the anhydrous form exhibiting hygroscopic tendencies. Powder X-ray diffraction (PXRD) studies confirm a crystalline structure stabilized by ionic bonding between the carboxylate anion and sodium cation, alongside hydrogen-bonding networks involving water molecules. Hydrate stability is critical for shelf life; dehydration induces amorphous phase formation, accelerating degradation. Patent data indicate that crystalline hydrates stored below 25°C retain >98% potency for 24 months, while amorphous forms degrade rapidly under humidity [8].
Mezlocillin sodium exhibits high solubility in polar solvents due to its ionic nature. Key solubility data include:
Table 1: Solubility Profile of Mezlocillin Sodium
Solvent | Concentration (mg/mL) | Conditions |
---|---|---|
Water | 250–300 | 25°C, pH 5.0–7.0 |
Dimethyl sulfoxide | 445 | 25°C |
Ethanol | <1 | 25°C |
Methanol | 15 | 25°C |
Solubility in water is pH-dependent, decreasing significantly below pH 4.0 or above pH 8.0 due to precipitation of the free acid or salt dissociation. Organic solvent miscibility is limited to dipolar aprotic solvents like dimethyl sulfoxide [5] [9].
Mezlocillin sodium has two primary ionizable groups: the β-lactam carboxylate (pKa ≈ 2.7) and the ureido nitrogen (pKa ≈ 3.8). These values govern its pH-dependent stability, which follows pseudo-first-order kinetics. Maximum stability occurs at pH 4.8, where degradation rates are minimized (k = 0.002 h⁻¹ at 25°C). Hydrolytic degradation accelerates under acidic (pH < 3) or alkaline (pH > 7) conditions, primarily via β-lactam ring cleavage and ureido hydrolysis. In intravenous solutions (e.g., 5% dextrose), stability exceeds 96% for 72 hours when refrigerated (5°C) at pH 5.0 [2] [6].
Thermal degradation follows Arrhenius kinetics, with three primary pathways:
Table 2: Thermal Stability in Aqueous Solution
Temperature | Half-life (Days) | Major Degradants |
---|---|---|
−10°C | >60 | None detected |
5°C | 36 | Penicilloic acid (<2%) |
25°C | 4 | Penicilloic acid (8–10%) |
40°C | 0.5 | Polymers (15%), imidazolidinone |
Degradation kinetics in lyophilized powders show activation energy (Ea) of 85 kJ/mol, indicating stability for ≥24 months at −20°C. Liquid formulations require refrigeration (2–8°C) to suppress polymerization [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7